(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

Catalog No.
S2768429
CAS No.
2375250-59-0
M.F
C14H21ClN2O4
M. Wt
316.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxy...

CAS Number

2375250-59-0

Product Name

(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

IUPAC Name

(2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

Molecular Formula

C14H21ClN2O4

Molecular Weight

316.78

InChI

InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m0./s1

InChI Key

OUKDHKYDOYBVJH-FXMYHANSSA-N

SMILES

CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl

Solubility

not available

The compound (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride is a complex amino acid derivative characterized by its unique structure, which includes a 4-hydroxyphenyl group attached to a propanoic acid backbone. The molecular formula for this compound is C17H27N3O9C_{17}H_{27}N_{3}O_{9} with a molecular weight of approximately 417.41 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical behavior of this compound can be explored through various reactions typical of amino acids and their derivatives. For instance, it can undergo:

  • Peptide Bond Formation: Reacting with other amino acids to form peptides or proteins.
  • Acid-Base Reactions: As an amino acid, it can act as both an acid and a base, participating in neutralization reactions.
  • Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of amines.

These reactions are fundamental in organic synthesis and biochemistry, allowing the compound to participate in diverse biochemical pathways.

Research indicates that compounds similar to (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid exhibit significant biological activities. For example, derivatives containing the 4-hydroxyphenyl moiety have shown antimicrobial properties against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis . Additionally, related compounds have been studied for their effects on cellular lipid metabolism, particularly in inhibiting macrophage foam cell formation .

The synthesis of (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids and phenolic compounds.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between the amino acid components.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Specific methodologies may vary based on desired yields and purity levels.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a building block for peptide synthesis or as a lead compound for developing new drugs targeting bacterial infections.
  • Biochemistry: Useful in studying protein interactions and enzymatic processes due to its structural characteristics.
  • Nutraceuticals: Potential use as a dietary supplement given its amino acid composition.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets, including enzymes and receptors. For instance, studies have shown that derivatives can interact with lipid metabolism pathways, influencing cholesterol efflux and inflammation responses in macrophages . Understanding these interactions is crucial for developing therapeutic agents that can modulate biological processes effectively.

Several compounds share structural similarities with (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, including:

  • 3-(4-Hydroxyphenyl)propionic Acid: Known for its role as a microbial metabolite with potential health benefits .
  • L-Tyrosine: An amino acid that also contains a phenolic group, involved in neurotransmitter synthesis.
  • L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to dopamine with significant neurological implications.

Comparison Table

Compound NameStructureUnique Features
(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acidContains both amino and hydroxy groupsPotential antimicrobial activity
3-(4-Hydroxyphenyl)propionic AcidSimple phenolic structureMicrobial metabolite
L-TyrosineAmino acid with hydroxyl groupPrecursor to neurotransmitters
L-DOPASimilar phenolic structureImportant in Parkinson's disease treatment

This table highlights how the unique combination of functional groups in (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid distinguishes it from other similar compounds, particularly in terms of its potential applications and biological activity.

Dates

Modify: 2024-04-14

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